1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-butyl-4-hydroxy-4-methyl-, monohydrochloride
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Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-butyl-4-hydroxy-4-methyl-, monohydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common method involves the reaction of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one with n-butylamine . The reaction is carried out in a suitable solvent, such as xylene, under reflux conditions with 4-methylbenzenesulphonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic core .
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their effects on neural calcium uptake and protection against brain edema.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves their interaction with neural calcium channels, inhibiting calcium uptake and providing neuroprotection . This action is thought to be mediated through modulation of GABAA receptors, which play a crucial role in inhibitory neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro(4.4)nonane-1,3-dione derivatives: Known for their anticonvulsant properties.
3-Cyclohexyl-pyrrolidine-2,5-dione derivatives: Also studied for their neuroprotective effects.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives are unique due to their spirocyclic structure, which imparts distinct physicochemical properties and biological activities. This uniqueness makes them valuable in the development of new therapeutic agents .
Properties
CAS No. |
134069-99-1 |
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Molecular Formula |
C28H37ClF2N2O3 |
Molecular Weight |
523.1 g/mol |
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-3-butyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C28H36F2N2O3.ClH/c1-3-4-18-32-26(33)35-28(27(32,2)34)15-19-31(20-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22;/h7-14,25,34H,3-6,15-20H2,1-2H3;1H |
InChI Key |
UGGIBROMPUIOKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)OC2(C1(C)O)CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
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